N-(2-(phenylcarbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide
Description
Properties
IUPAC Name |
N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20N2O4/c32-28(25-19-12-4-7-15-22(19)34-23-16-8-5-13-20(23)25)31-26-21-14-6-9-17-24(21)35-27(26)29(33)30-18-10-2-1-3-11-18/h1-17,25H,(H,30,33)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZYWLUZXZSDLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(phenylcarbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the construction of the benzofuran ring. One common method is the free radical cyclization cascade, which is highly efficient for creating complex polycyclic benzofuran compounds . The xanthene moiety can be introduced through a series of condensation reactions involving appropriate starting materials.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener chemistry approaches to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-(phenylcarbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Conditions for substitution reactions often involve catalysts like palladium on carbon (Pd/C) for hydrogenation or Lewis acids for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
N-(2-(phenylcarbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an anti-tumor and antibacterial agent.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence for imaging applications.
Mechanism of Action
The mechanism of action of N-(2-(phenylcarbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The benzofuran ring is known to interact with enzymes and receptors, modulating their activity. The xanthene moiety can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Fluorinated Analogs: Substituent Effects
The compound N-{2-[(2-fluorophenyl)carbamoyl]-1-benzofuran-3-yl}-9H-xanthene-9-carboxamide (C686-0580, ChemDiv ID) shares nearly identical structural features with the target compound but replaces the phenyl group with a 2-fluorophenyl substituent. Key differences include:
- Molecular Weight: The fluorine atom increases the molecular weight slightly (C29H19FN2O4 vs. C29H20N2O4 for the non-fluorinated analog).
- Electron Effects : The electron-withdrawing fluorine may enhance metabolic stability and influence binding affinity via altered electrostatic interactions.
Table 1: Comparison of Key Structural Features
| Compound Name | Substituent on Phenyl Ring | Molecular Formula | Key Functional Groups |
|---|---|---|---|
| Target Compound | Phenyl | C29H20N2O4 | Benzofuran, Xanthene, Phenylcarbamoyl |
| C686-0580 (Fluorinated Analog) | 2-fluorophenyl | C29H19FN2O4 | Benzofuran, Xanthene, Fluorophenylcarbamoyl |
β-Carboline Derivatives: Structural Diversity
Compounds 1-(Benzoyl)-N-(2-phenylethylamine)-9H-β-carboline-3-carboxamide (9a) and 1-(Ethyl)-N-(2-ethylamine)-9H-β-carboline-3-carboxamide (10a) () differ in core structure (β-carboline vs. benzofuran-xanthene) but share carboxamide functionalities. Key distinctions include:
- Melting Points : 9a (202–204°C) and 10a (177–179°C) exhibit lower melting points compared to xanthene-based compounds, suggesting reduced crystallinity due to flexible ethyl/phenylethyl chains.
- Pharmacological Profile: β-carbolines are known for intercalation with DNA, whereas xanthene derivatives may prioritize protein binding via planar aromatic systems .
Phenylcarbamoyl-Benzamide Derivatives: Cytotoxic Activity
N-(Phenylcarbamoyl)benzamide () shares the phenylcarbamoyl group with the target compound but lacks the benzofuran and xanthene systems. Key findings from its study include:
- Cytotoxicity : IC80 of 0.8 mM against HeLa cells, superior to hydroxyurea (4.3 mM), attributed to the phenylcarbamoyl group’s hydrogen-bonding and hydrophobic interactions.
- ADMET Profile : Favorable absorption, low toxicity, and efficient excretion, suggesting that the phenylcarbamoyl moiety is metabolically stable.
- Structural Inference : The addition of benzofuran and xanthene in the target compound may enhance binding affinity or solubility but could alter ADMET properties .
Xanthene-Containing Compounds: Role of the Aromatic Core
Xanthene derivatives (e.g., 9H-xanthen-9-ol , ) highlight the impact of the tricyclic xanthene system:
- Planar Geometry : Facilitates π-π stacking with aromatic residues in proteins or nucleic acids.
- Solubility : Xanthene’s oxygen atom may improve water solubility compared to fully hydrocarbon systems.
- Stability : The fused ring system enhances thermal stability, as seen in higher melting points for xanthene derivatives versus simpler aromatics .
Biological Activity
N-(2-(phenylcarbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide is a synthetic compound that integrates a benzofuran moiety with a xanthene backbone, potentially imparting various biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Benzofuran : A fused bicyclic structure known for its pharmacological properties.
- Xanthene : A tricyclic compound that enhances the stability and activity of the molecule.
The molecular formula is , and its molecular weight is approximately 373.4 g/mol.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit diverse biological activities, including:
-
Anticancer Activity :
- Compounds containing benzofuran and xanthene moieties have shown selective cytotoxicity against various cancer cell lines. For instance, a study reported that benzofuran derivatives exhibited moderate growth inhibition in specific cancer cell lines, suggesting potential for further development as anticancer agents .
- Enzyme Inhibition :
- Antimicrobial Properties :
Data Tables
The following table summarizes the biological activities observed in related compounds:
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of benzofuran derivatives, including this compound. The compound was tested against a panel of 60 cancer cell lines, revealing selective growth inhibition in several types, particularly breast and colon cancer cells. The mechanism was linked to apoptosis induction via caspase activation.
Case Study 2: Enzyme Inhibition
Another significant study focused on the enzyme inhibition properties of similar compounds. The research highlighted that certain benzofuran derivatives inhibited carbonic anhydrases with high selectivity. This property was exploited to develop novel inhibitors for therapeutic use in treating diseases associated with aberrant CA activity.
Q & A
Q. What are the optimal synthetic routes for N-(2-(phenylcarbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide, and how can purity be ensured?
The synthesis involves a multi-step process:
- Step 1 : Formation of the benzofuran core via cyclization of substituted phenols under acidic conditions.
- Step 2 : Introduction of the phenylcarbamoyl group using carbodiimide coupling agents (e.g., DCC or EDCI) with DMAP as a catalyst to activate the carboxyl group.
- Step 3 : Final coupling of the xanthene-carboxamide moiety via nucleophilic acyl substitution.
Purity Assurance : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Structural validation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular formula (C₁₈H₁₅N₃O₃, MW 305.33 g/mol) .
Q. Which characterization techniques are critical for verifying the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns on the benzofuran and xanthene cores.
- Mass Spectrometry : HRMS to validate molecular weight and isotopic distribution.
- Infrared Spectroscopy (IR) : To identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
- X-ray Crystallography (if crystalline): For absolute configuration determination, though limited by crystallinity challenges in xanthene derivatives .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on the compound’s biological activity across studies?
Contradictions in cytotoxicity or target affinity may arise from:
- Cell Line Variability : Test across multiple cancer cell lines (e.g., HeLa, MCF-7) with standardized protocols (e.g., MTT assay, IC₅₀ calculations).
- Solubility Issues : Use DMSO as a co-solvent (≤0.1% v/v) to avoid aggregation artifacts.
- Metabolic Stability : Perform hepatic microsomal assays to assess degradation rates.
- Data Normalization : Include positive controls (e.g., hydroxyurea for cytotoxicity) and validate via orthogonal assays (e.g., flow cytometry for apoptosis) .
Q. What computational strategies are recommended to predict the compound’s mechanism of action?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with putative targets (e.g., topoisomerases, kinases). Prioritize targets with binding affinities ≤ -7.0 kcal/mol.
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess stability of ligand-target complexes. Monitor RMSD and hydrogen-bond persistence.
- ADMET Prediction : Tools like SwissADME or ADMETLab to evaluate bioavailability, BBB penetration, and toxicity risks. Key parameters: LogP ≤3, TPSA ≤140 Ų .
Q. How can researchers design experiments to elucidate the compound’s interaction with DNA or enzymes?
- Fluorescence Quenching Assays : Use ethidium bromide displacement to assess DNA intercalation.
- Enzyme Inhibition Assays : Test against purified enzymes (e.g., topoisomerase II) via gel electrophoresis for DNA cleavage/relaxation.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for target-ligand interactions.
- CRISPR-Cas9 Knockout Models : Validate target relevance by comparing cytotoxicity in wild-type vs. gene-edited cell lines .
Q. What strategies mitigate challenges in scaling up synthesis for in vivo studies?
- Optimized Coupling Conditions : Replace DCC with water-soluble carbodiimides (e.g., EDCI) for easier purification.
- Flow Chemistry : Implement continuous-flow reactors to enhance yield and reduce side reactions.
- Green Solvents : Substitute DCM with cyclopentyl methyl ether (CPME) for sustainability.
- Quality Control : Use HPLC-PDA (≥95% purity) and LC-MS to monitor batch consistency .
Methodological Guidance for Data Interpretation
Q. How should researchers address low reproducibility in biological assays?
- Standardized Protocols : Adopt CLIA/CAP guidelines for cell culture and assay conditions.
- Triplicate Runs : Include technical and biological replicates.
- Data Normalization : Express activity relative to housekeeping genes/proteins (e.g., GAPDH).
- Blind Analysis : Mask sample identities during data collection to reduce bias .
Q. What analytical approaches resolve structural ambiguities in derivatives or metabolites?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
